molecular formula C10H12N2O B11914428 1-Carbamoyl-1,2,3,4-tetrahydroquinoline CAS No. 63098-90-8

1-Carbamoyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11914428
CAS No.: 63098-90-8
M. Wt: 176.21 g/mol
InChI Key: ZAFBGRNWOGKKSP-UHFFFAOYSA-N
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Description

1-Carbamoyl-1,2,3,4-tetrahydroquinoline (1-CTHQ) is a tetrahydroquinoline derivative featuring a carbamoyl (-CONH₂) group at the 1-position of the heterocyclic ring. Tetrahydroquinolines (THQs) are pivotal in medicinal chemistry due to their structural resemblance to bioactive alkaloids and their adaptability in drug design .

Properties

CAS No.

63098-90-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13)

InChI Key

ZAFBGRNWOGKKSP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Reactivity and Functionalization

The carbamoyl group (CONH₂) and the tetrahydroquinoline ring exhibit distinct reactivity profiles:

2.1 Hydrolysis and Amidation
The carbamoyl group can undergo hydrolysis under acidic or basic conditions to form urea or carboxylic acids. Amidation with amines or alcohols may also occur, depending on the reaction environment .

2.2 Ring-Opening and Rearrangements
Tetrahydroquinoline rings are susceptible to ring-opening under acidic conditions, potentially forming iminium intermediates. For example, acid-catalyzed reactions may lead to rearrangements or further cyclizations .

2.3 Nucleophilic Substitution
The nitrogen in the tetrahydroquinoline ring can act as a nucleophile, participating in substitution reactions. This property is critical in forming derivatives with diverse functional groups .

Reaction Conditions and Yields

Method Reagents Conditions Yield
Domino cyclizationAcid catalyst, heat or microwaveHigh-temperature cyclization71–98%
Ni-catalyzed carbamoylationNi(ClO₄)₂·6H₂O, Mn, LiBr, DMAAsymmetric reductive couplingUp to 94%
Carbodiimide amidationDIC, DCM solvent0–24°C, controlled pH15–85%

Stability and Degradation

The compound’s stability depends on reaction conditions:

  • Acidic/basic environments : May induce hydrolysis or ring-opening.

  • Oxidative conditions : Potential for ring oxidation to quinoline derivatives .

Scientific Research Applications

Scientific Research Applications

1-Carbamoyl-1,2,3,4-tetrahydroquinoline has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Neuroprotective Effects : It acts as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase .
  • Antitumor Activity : Research indicates that certain derivatives possess potent antitumor properties. For instance, compounds derived from tetrahydroquinoline showed IC50 values lower than that of Doxorubicin, a standard chemotherapy drug .
CompoundIC50 Value (µg/mL)Comparison to Doxorubicin
Compound 322.5More potent
Compound 253More potent
Compound 415More potent
Doxorubicin37.5Reference

Enzyme Inhibition Studies

The compound has been utilized to study enzyme inhibition mechanisms:

  • Inhibitory Potency : Various derivatives have been evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase. Notably, some compounds demonstrated dual inhibitory activities with IC50 values indicating strong efficacy .
CompoundAChE Inhibitory Potency (IC50 µM)BuChE Inhibitory Potency (IC50 µM)
3dN/A0.87
3f1.30.81
3g4.52.23

Case Study 1: Neuroprotective Efficacy

A study conducted on various tetrahydroquinoline derivatives highlighted their efficacy in inhibiting enzymes associated with Alzheimer's disease. The compounds were administered to Swiss albino mice and demonstrated significant improvements in memory retention compared to control groups treated with standard drugs like donepezil and rivastigmine .

Case Study 2: Antitumor Activity Assessment

In vitro studies assessed the antitumor activity of synthesized tetrahydroquinoline derivatives against various cancer cell lines. The results indicated that several compounds not only exhibited lower IC50 values than Doxorubicin but also showed reduced cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 1-carbamoyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Analogous Tetrahydroquinoline Derivatives

Physicochemical and Electronic Properties

  • Solubility : Carbamoyl groups improve water solubility compared to alkyl or aryl substituents (e.g., 2-isobutyl-THQ or 3,4-diaryl-THQs) .
  • UV Absorption : Benzenesulfonyl-THQs exhibit π→π* transitions at ~300 nm with charge transfer from THQ to sulfonyl groups. In contrast, carbamoyl’s electron-withdrawing nature may blue-shift absorption bands .
  • Oxidation Stability: THQ oxidizes to quinoline under CuCl₂/O₂ (41% yield), but carbamoyl groups at the 1-position could sterically hinder dehydrogenation, enhancing stability .

Pharmacological Potential

  • Antimicrobial Activity : Sulfonamide-THQs outperform 1-CTHQ in antimicrobial screens (Agar diffusion method), suggesting carbamoyl may prioritize other targets .
  • Analgesic Activity : 2-Methyl-5-hydroxy-THQ’s potency highlights the role of hydroxyl groups; carbamoyl’s H-bonding may mimic this for CNS applications .
  • Hybrid Molecules : THQ-ibuprofen hybrids combine anti-inflammatory and structural properties; 1-CTHQ’s carbamoyl could similarly synergize with other pharmacophores .

Biological Activity

1-Carbamoyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12N2OC_{10}H_{12}N_2O. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure includes a carbamoyl group at the first position of the tetrahydroquinoline framework, making it a significant target for synthetic and biological research.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, modulating various cellular pathways. The compound's mechanism involves:

  • Enzyme Inhibition: It binds to active sites of enzymes, preventing substrate interaction. This interaction can lead to reduced enzyme activity and altered metabolic pathways.
  • Receptor Modulation: The compound may influence receptor activity, affecting cellular signaling and physiological responses.

Pharmacological Applications

This compound has been studied for its potential in various therapeutic areas:

  • Antitumor Activity: Recent studies have shown that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, compounds derived from tetrahydroquinoline have demonstrated IC50 values lower than that of Doxorubicin, indicating strong anticancer potential .
  • Neuroprotective Effects: Research has indicated that certain derivatives may possess neuroprotective effects relevant to conditions like Alzheimer's disease. They function as multi-target-directed ligands (MTDLs), showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Antitumor Activity

A study synthesized several tetrahydroquinoline derivatives and evaluated their in vitro antitumor activity. The results showed that some compounds had IC50 values significantly lower than Doxorubicin (IC50 = 37.5 µg/mL), suggesting enhanced efficacy against cancer cells .

CompoundIC50 Value (µg/mL)Comparison to Doxorubicin
Compound 322.5More potent
Compound 253More potent
Compound 415More potent
Doxorubicin37.5Reference

Neuroprotective Potential

In another study focused on Alzheimer's disease treatment, various quinoline-O-carbamate derivatives were tested for their AChE inhibitory potency. Notably:

  • Compound 3d showed an excellent eqBuChE inhibitory potency with an IC50 value of 0.87 µM.
  • Compounds 3f and 3g demonstrated dual AChE/BuChE inhibitory activities with IC50 values of 1.3 µM and 3.2 µM respectively .
CompoundAChE Inhibitory Potency (IC50 µM)BuChE Inhibitory Potency (IC50 µM)
3dN/A0.87
3f1.30.81
3g4.52.23

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-carbamoyl-1,2,3,4-tetrahydroquinoline derivatives?

  • Methodology : A green synthesis approach using acidic ionic liquids (e.g., [NMPH]H₂PO₄) as catalysts can optimize regioselectivity and reduce reliance on toxic metal catalysts. This method involves reacting 2-(phenylamino)ethanol with unsaturated ketones under mild conditions (60–80°C), achieving high yields (>85%) and recyclability (≥5 cycles) . Alternative routes include intramolecular cyclization of N-substituted epichlorohydrin derivatives, which requires precise control of reaction temperature (15–20°C) and stoichiometry to avoid side products .

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. For example, crystal structures of related sulfonyl-substituted tetrahydroquinolines reveal half-chair conformations and hydrogen-bonding patterns critical for stability . Thin-layer chromatography (TLC) with standardized Rf values can monitor reaction progress .

Q. What are the common challenges in isolating cis/trans isomers of this compound derivatives?

  • Methodology : Use chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization from solvent mixtures (e.g., ethyl acetate/hexane) to separate isomers. Metal-free catalysts like acidic ionic liquids minimize racemization risks compared to traditional Lewis acids (e.g., Yb(OTf)₃), which may induce stereochemical scrambling .

Advanced Research Questions

Q. How do electronic and steric effects influence the catalytic dehydrogenation of this compound to quinoline derivatives?

  • Methodology : Atomically dispersed Fe catalysts (Fe-ISAS/CN) show superior activity (100% conversion and selectivity) due to enhanced electron transfer at the Fe-N₄ active sites. Compare with Fe nanoparticle catalysts (Fe-NPs/CN), which suffer from aggregation and reduced surface area. Kinetic studies under inert atmospheres (N₂/Ar) and controlled temperatures (80–120°C) are critical to avoid over-oxidation .

Q. What computational tools can predict the UV-Vis absorption spectra of this compound derivatives?

  • Methodology : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level accurately models π→π* and n→π* transitions. For sulfonyl-substituted analogs, HOMO-LUMO gaps correlate with experimental λmax values (e.g., 290–320 nm in acetonitrile). Solvent effects (polar vs. nonpolar) must be incorporated via continuum models (e.g., PCM) .

Q. How can structural modifications enhance the bioactivity of this compound as a neuronal nitric oxide synthase (nNOS) inhibitor?

  • Methodology : Introduce alkylamino groups at the 1-position to improve blood-brain barrier permeability and reduce hERG channel inhibition. For example, N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide exhibits 60% oral bioavailability and >30 μM hERG IC₅₀. Docking studies with nNOS active sites (PDB: 1QW6) guide rational design .

Q. Why do conflicting reports exist regarding the regioselectivity of tetrahydroquinoline cyclization reactions?

  • Methodology : Discrepancies arise from competing pathways (e.g., electrophilic aromatic substitution vs. radical mechanisms). For bifunctional derivatives, steric hindrance from naphthyl groups directs cyclization to the para position, whereas smaller substituents favor ortho attack. Controlled experiments with deuterated intermediates and in situ IR spectroscopy can resolve mechanistic ambiguities .

Data Contradiction Analysis

Q. How to reconcile divergent catalytic performances reported for tetrahydroquinoline dehydrogenation?

  • Key Factors :

  • Catalyst Stability : Fe-ISAS/CN retains atomic dispersion after 5 cycles (82% activity), while Fe-NPs/CN degrades due to sintering .
  • Substrate Scope : Electron-withdrawing groups (e.g., -NO₂) on the carbamoyl moiety may deactivate catalysts by blocking active sites .
    • Resolution : Standardize testing conditions (substrate concentration, solvent, O₂ partial pressure) and characterize catalysts post-reaction via HAADF-STEM and EXAFS .

Methodological Recommendations

  • Synthetic Optimization : Prioritize ionic liquid catalysts for scalability and eco-friendliness .
  • Analytical Workflow : Integrate NMR, HRMS, and crystallography for unambiguous structural assignment .
  • Computational Validation : Pair TD-DFT with experimental spectroscopy to validate electronic transitions .

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